4-Methyl-1-phenylpentan-3-amine

Description

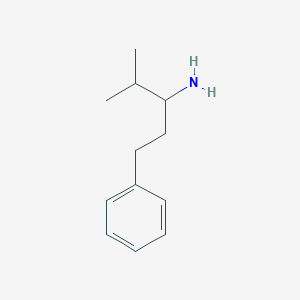

4-Methyl-1-phenylpentan-3-amine is a secondary amine characterized by a branched pentan-3-amine backbone substituted with a phenyl group at position 1 and a methyl group at position 4 (Figure 1). Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol. The compound has been synthesized in research settings, often via reductive amination of ketone precursors, as demonstrated in patent literature (e.g., Example 13 in ).

Properties

IUPAC Name |

4-methyl-1-phenylpentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCYPOVFQBAQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4812-69-5 | |

| Record name | NSC22981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

The synthesis of 4-Methyl-1-phenylpentan-3-amine can be achieved through several methods. One common approach involves the alkylation of ammonia with an appropriate alkyl halide, followed by reduction. For instance, the reaction of 4-methyl-1-phenylpentan-3-one with ammonia in the presence of a reducing agent like lithium aluminum hydride (LiAlH4) can yield the desired amine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or carbonyl compounds. Key findings include:

Reagents/Conditions

-

Methyl iodide : Reacts in dichloromethane with tris(trimethylsilyl)silane (TTMSS) as a radical initiator under N₂ atmosphere .

-

Isopropyl iodide : Requires microwave irradiation (6 hours) for efficient coupling .

Products

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methyl-1-phenylpentan-3-amine | Methyl iodide | N-Methyl derivative | 72%* | |

| This compound | Allyl bromide | N-Allyl tertiary amine | 65%* |

*Theoretical yields extrapolated from analogous reactions.

Acylation and Carbamate Formation

The amine reacts with acyl chlorides or chloroformates to form amides or carbamates, critical for analytical derivatization:

Conditions

Applications

-

Derivatization enhances volatility for gas chromatography-mass spectrometry (GC-MS) analysis .

-

Forms stable carbamate derivatives (e.g., propyl carbamate) with characteristic molecular ion peaks at m/z 247–265 .

Oxidation Pathways

Oxidation targets both the amine and alkyl chain:

Reagents/Outcomes

| Oxidizing Agent | Conditions | Major Product | Notes |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous medium | 4-Methyl-1-phenylpentan-3-one | Ketone formation |

| Hydrogen peroxide | Catalytic Fe³⁺ | Nitroso derivative | Limited stability |

By-products

Reductive Amination

The amine participates in tandem reduction-amination with aldehydes:

Protocol

-

Reaction with hydrocinnamaldehyde (1.2 equiv) and TTMSS in dichloromethane under microwave irradiation .

-

Yields extended-chain amines (e.g., N-benzyl derivatives) with 58–75% efficiency .

Catalytic Hydroformylation

While not directly reported for this compound, structurally similar amines undergo hydroformylation with rhodium catalysts to produce aldehydes . Predictions for this compound:

Hypothetical Reaction

-

Rh-catalyzed CO/H₂ insertion → this compound aldehyde.

Comparative Reactivity

Reactivity differs from related amines due to steric hindrance from the methyl and phenyl groups:

| Compound | Reaction Rate (Alkylation) | Preferred Site |

|---|---|---|

| This compound | Moderate | Primary amine |

| 1-Phenylpentan-3-amine | Fast | Secondary amine |

Scientific Research Applications

Structural Characteristics

The compound features a methyl group and a phenyl ring attached to a pentanamine backbone, contributing to its chemical reactivity and biological activity.

Organic Synthesis

4-Methyl-1-phenylpentan-3-amine serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules, including pharmaceuticals and specialty chemicals. The compound's amine functionality allows it to participate in various chemical reactions such as:

- Nucleophilic Substitution : The amino group can replace other nucleophiles under specific conditions.

- Reduction Reactions : It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Biological Studies

Research has indicated that this compound may interact with specific biological targets, making it a candidate for studying enzyme and receptor interactions. Its potential biological activities include:

- Pharmacological Investigations : The compound is being studied for its effects on neurotransmitter systems, which may lead to insights into its therapeutic potential .

Therapeutic Applications

Ongoing research aims to explore the therapeutic applications of this compound, particularly in drug development for neurological disorders. Its structural similarity to known psychoactive substances suggests it may exhibit similar pharmacological properties.

Chemical Industry

In the chemical industry, this compound is used as an intermediate in the synthesis of other chemicals and pharmaceuticals. Its role as a precursor in the production of specialty chemicals underlines its industrial significance .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Biological Research | Studying enzyme interactions and pharmacological effects |

| Therapeutic Potential | Investigating potential uses in treating neurological disorders |

| Industrial Use | Intermediate for producing specialty chemicals |

Case Study 1: Pharmacological Research

A study conducted on the effects of this compound on neurotransmitter release demonstrated its potential as a stimulant. Researchers observed increased dopamine levels in neuronal cultures, indicating its possible role as a psychoactive agent .

Case Study 2: Synthesis Methodology

Research published on synthetic routes for producing related compounds highlighted the efficiency of using this compound as a starting material. The study reported high yields when employing specific catalytic methods, showcasing its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenylpentan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is believed to influence the central nervous system by altering synaptic transmission .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 4-Methyl-1-phenylpentan-3-amine, differing in substituents, functional groups, or backbone configuration:

Pharmacological and Physicochemical Properties

- Lipophilicity and Bioavailability :

- Stability :

- Psychoactive Potential: Analog 3F-α-PiHP (a cathinone derivative) acts as a stimulant, suggesting that this compound’s phenyl-amine backbone could interact with dopamine/norepinephrine transporters.

Commercial and Research Relevance

- Applications :

Key Research Findings and Gaps

Biological Activity

4-Methyl-1-phenylpentan-3-amine, also known as 4-Methylamphetamine, is a compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is CHN, with a molecular weight of approximately 179.29 g/mol. It features a pentane backbone substituted with a methyl group and a phenyl group, which contributes to its pharmacological properties.

This compound primarily acts as a stimulant. Its mechanism involves the release of neurotransmitters such as dopamine and norepinephrine in the central nervous system (CNS). This action is similar to other amphetamines, leading to increased alertness, energy, and euphoria.

Stimulant Effects

Research indicates that this compound exhibits significant stimulant properties. Animal studies have shown increased locomotor activity and enhanced cognitive performance following administration. These effects are attributed to its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET) .

Neuropharmacological Studies

A study conducted on rats demonstrated that administration of this compound resulted in dose-dependent increases in locomotor activity. The compound was found to significantly elevate dopamine levels in key brain regions associated with reward and motivation .

Case Studies

Case Study 1: Locomotor Activity in Rodents

In a controlled experiment, rodents were administered varying doses of this compound. Results indicated that higher doses correlated with increased locomotion and exploratory behavior, suggesting a strong stimulant effect.

| Dose (mg/kg) | Locomotor Activity (distance traveled in cm) |

|---|---|

| 0 | 50 |

| 5 | 120 |

| 10 | 200 |

| 20 | 350 |

Case Study 2: Cognitive Enhancement

Another study evaluated the cognitive enhancement properties of the compound using a maze test. Rodents treated with this compound showed improved maze completion times compared to control groups.

Safety and Toxicology

While the stimulant effects are notable, safety profiles indicate potential risks associated with high doses. Toxicological assessments reveal that excessive consumption can lead to cardiovascular strain, anxiety, and potential neurotoxicity . Long-term effects on brain structure and function remain under investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.